molecular formula C17H20N2O7S B13758586 Thymidine,5'-(4-methylbenzenesulfonate)

Thymidine,5'-(4-methylbenzenesulfonate)

Cat. No.: B13758586
M. Wt: 396.4 g/mol
InChI Key: RSEWNGNFIIXLHN-SNTRVMSOSA-N
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Description

Significance of Nucleoside Analogs in Chemical Biology and Medicinal Chemistry Research

Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. This structural similarity allows them to interact with biological systems, often by interfering with the replication processes of viruses and cancer cells. biosynth.comglenresearch.com In medicinal chemistry, nucleoside analogs have a rich history and form the basis of many successful antiviral and anticancer drugs. nih.govnih.gov By modifying the sugar or base components of natural nucleosides, scientists can create molecules that act as chain terminators in DNA or RNA synthesis, effectively halting the proliferation of pathogens or malignant cells. nih.gov The broad applicability of these compounds in regulating various physiological processes makes the development and research of nucleoside analogs a field of great economic, social, and scientific importance. glenresearch.com

Overview of Thymidine (B127349) Derivatives in Nucleic Acid Chemistry

Thymidine, a pyrimidine (B1678525) deoxynucleoside, is a crucial component of DNA. osti.govchemrxiv.org Its derivatives are widely used in research to study cellular processes such as DNA synthesis, replication, and repair. osti.govnih.gov Thymidine analogs can be incorporated into newly synthesized DNA, allowing for the tracking and analysis of cell division. researchgate.netnih.gov For instance, analogs like bromodeoxyuridine (BrdU) and ethynyl (B1212043) deoxyuridine (EdU) are instrumental in labeling and imaging DNA in proliferating cells. researchgate.netnih.gov Furthermore, modified thymidine structures are integral to the synthesis of many nucleoside analog drugs, particularly those targeting viral infections like HIV, hepatitis, and herpes. nih.gov

Role of 5'-O-Tosylthymidine as a Key Synthetic Intermediate in Academic Research

Thymidine, 5'-(4-methylbenzenesulfonate), also commonly known as 5'-O-Tosylthymidine, is a derivative where a tosyl (4-methylbenzenesulfonyl) group is attached to the 5' position of the thymidine molecule. This modification is chemically significant because the tosyl group is an excellent leaving group, making the 5' carbon atom susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a key synthetic intermediate.

In academic research, 5'-O-Tosylthymidine serves as a crucial starting material for the synthesis of various other modified nucleosides. A notable example is in the creation of antiviral agents. Research has demonstrated the synthesis of 5'-O-p-tolylsulfonyl derivatives of 2'-deoxyuridines, which are structurally analogous to thymidine. These intermediates are then converted into 5'-azido and subsequently 5'-amino analogs. nih.gov These resulting 5'-amino-2',5'-dideoxy analogs of nucleosides have shown antiviral activity against the Herpes Simplex Virus. osti.govnih.gov This synthetic pathway highlights the strategic importance of 5'-O-Tosylthymidine in generating novel compounds with therapeutic potential.

The table below provides a summary of the key chemical information for Thymidine, 5'-(4-methylbenzenesulfonate).

PropertyValue
Chemical Name Thymidine, 5'-(4-methylbenzenesulfonate)
Synonyms 5'-O-Tosylthymidine, 5'-O-(p-Toluenesulfonyl)thymidine
CAS Number 7253-19-2
Molecular Formula C17H20N2O7S
Molecular Weight 396.42 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H20N2O7S

Molecular Weight

396.4 g/mol

IUPAC Name

[(2R,3S)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22)/t13-,14+,15?/m0/s1

InChI Key

RSEWNGNFIIXLHN-SNTRVMSOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](CC(O2)N3C=C(C(=O)NC3=O)C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O

Origin of Product

United States

Synthesis Methodologies of Thymidine, 5 4 Methylbenzenesulfonate

Regioselective Functionalization of Thymidine (B127349) at the 5'-Position

The inherent challenge in the synthesis of 5'-O-tosylthymidine lies in the selective functionalization of the primary 5'-hydroxyl group in the presence of the secondary 3'-hydroxyl group. Due to the higher reactivity of the primary hydroxyl group, direct regioselective tosylation of unprotected thymidine can be achieved under carefully controlled conditions. This approach typically involves the use of p-toluenesulfonyl chloride (TsCl) in a suitable solvent, often pyridine (B92270), which also acts as a base to neutralize the hydrochloric acid byproduct. The lower steric hindrance of the 5'-hydroxyl group allows it to react preferentially over the more sterically encumbered 3'-hydroxyl group.

Key factors influencing the regioselectivity of this reaction include the choice of solvent, temperature, and the stoichiometry of the reagents. While direct tosylation offers a more atom-economical route, it often necessitates meticulous control to minimize the formation of the undesired 3',5'-ditosylated byproduct.

Classical Solution-Phase Synthetic Routes

The most established and widely utilized method for the synthesis of 5'-O-tosylthymidine is through a classical solution-phase approach. This methodology provides a reliable and scalable route to the desired product. The general procedure involves the reaction of thymidine with p-toluenesulfonyl chloride in an appropriate solvent system.

A typical experimental protocol involves dissolving thymidine in a solvent like pyridine and cooling the solution, followed by the slow addition of p-toluenesulfonyl chloride. The reaction is stirred for a specified period, and the product is then isolated and purified, commonly through crystallization or column chromatography.

Reactants Reagents Solvent Reaction Conditions Yield (%)
Thymidinep-Toluenesulfonyl chloridePyridine0°C to room temperature, 12-24 hours70-85%

Protecting Group Strategies for Thymidine Precursors in 5'-Tosylthymidine (B14123336) Synthesis

To enhance the selectivity and yield of the 5'-tosylation reaction, protecting group strategies are frequently employed. This involves the temporary blockage of the 3'-hydroxyl group to prevent its reaction with the tosylating agent, thereby directing the functionalization exclusively to the 5'-position.

Role of 3'-Hydroxyl Protection (e.g., Silyl (B83357) Ethers)

Silyl ethers are the most commonly used protecting groups for the 3'-hydroxyl function of thymidine due to their ease of introduction, stability under various reaction conditions, and facile removal under mild conditions. Sterically hindered silylating agents, such as tert-butyldimethylsilyl (TBDMS) chloride or tert-butyldiphenylsilyl (TBDPS) chloride, are preferred as they selectively react with the less sterically hindered 5'-hydroxyl group first, allowing for subsequent protection of the 3'-position or, more commonly, direct selective protection of the 3'-hydroxyl under specific conditions.

Once the 3'-hydroxyl group is protected, for instance as a 3'-O-TBDMS ether, the subsequent tosylation of the free 5'-hydroxyl group can proceed with high efficiency and without the formation of ditosylated byproducts. The silyl protecting group can then be selectively removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), to yield the desired 5'-O-tosylthymidine.

Starting Material Protecting Group Tosylation Conditions Deprotection Overall Yield (%)
Thymidinetert-Butyldimethylsilyl (TBDMS)TsCl, PyridineTBAFHigh

Emerging Synthetic Approaches to 5'-O-Tosylthymidine

While classical solution-phase synthesis remains a robust method, research into more efficient and environmentally benign synthetic approaches is ongoing. These emerging methodologies aim to reduce reaction times, improve yields, and simplify purification processes.

One such promising approach is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate chemical reactions by efficiently and uniformly heating the reaction mixture. This technique has been applied to the tosylation of nucleosides, often leading to dramatically reduced reaction times from hours to minutes and improved yields.

Another area of development is the exploration of enzymatic synthesis . While not yet a mainstream method for the preparation of 5'-O-tosylthymidine, the use of enzymes for the regioselective modification of nucleosides is a growing field. nih.gov Enzymes, such as thymidine phosphorylases, can be used in the synthesis of thymidine analogs, and future developments may lead to enzymatic methods for specific functionalizations like tosylation. nih.gov

Chemical Reactivity and Transformation of 5 O Tosylthymidine

Phosphorylation Reactions Utilizing 5'-O-Tosylthymidine

A primary application of 5'-O-Tosylthymidine is in the synthesis of nucleoside 5'-phosphates, which are fundamental components of nucleic acids and are involved in numerous biochemical processes. The tosylate group provides a reliable handle for introducing phosphate (B84403) moieties at the 5'-position.

The synthesis of thymidine (B127349) 5'-monophosphate (TMP) from 5'-O-Tosylthymidine can be achieved through an SN2 reaction with a suitable phosphate nucleophile. While various phosphorylating agents are available, the direct displacement of the tosylate with a phosphate salt represents a straightforward approach. For instance, reaction with a protected phosphate species, followed by deprotection, can yield the desired monophosphate. The choice of the phosphate source and reaction conditions is critical to avoid side reactions and ensure good yields.

The preparation of nucleoside 5'-diphosphates (NDPs) from 5'-tosylnucleosides is a well-established method. wikipedia.org This transformation is typically accomplished via an SN2 displacement using a pyrophosphate salt as the nucleophile. wikipedia.org To enhance the solubility of the pyrophosphate in organic solvents and increase its nucleophilicity, it is often used as a salt with a large organic cation, such as tetrabutylammonium (B224687) or tris[bis(triphenylphosphoranylidene)ammonium] (PPN). wikipedia.org The reaction is generally carried out in an aprotic solvent like acetonitrile. An excess of the pyrophosphate reagent is often employed to drive the reaction to completion. wikipedia.org

The general scheme for this reaction is as follows: 5'-O-Tosylthymidine + (Bu₄N)₃HP₂O₇ → Thymidine 5'-diphosphate + Tosylate

The synthesis of nucleoside 5'-triphosphates (NTPs) from 5'-O-Tosylthymidine is typically a multi-step process rather than a direct displacement with a triphosphate nucleophile. The common strategy involves the initial synthesis of the corresponding nucleoside 5'-monophosphate or 5'-diphosphate as described above. These intermediates are then further phosphorylated to yield the triphosphate.

For example, thymidine 5'-monophosphate can be activated and then reacted with pyrophosphate to form the triphosphate. One of the classical methods for this conversion is the Yoshikawa procedure, which involves the phosphorylation of a nucleoside followed by reaction with pyrophosphate. While 5'-O-Tosylthymidine is not directly used in the final phosphorylation step to the triphosphate, it serves as a crucial starting material for the synthesis of the necessary monophosphate or diphosphate (B83284) precursors.

The following table outlines the phosphorylation products derived from 5'-O-Tosylthymidine.

Starting MaterialReagentProduct
5'-O-TosylthymidinePhosphate sourceThymidine 5'-monophosphate
5'-O-TosylthymidinePyrophosphate saltThymidine 5'-diphosphate
Thymidine 5'-monophosphateActivating agent, then PyrophosphateThymidine 5'-triphosphate

Formation of Quaternary Ammonium (B1175870) Salts from 5'-O-Tosylthymidine

5'-O-Tosylthymidine serves as an effective substrate for quaternization reactions with various tertiary amines, leading to the formation of quaternary ammonium salts. researchgate.net These reactions are a cornerstone in the synthesis of modified nucleosides. The tosyl group at the 5'-position is an excellent leaving group, facilitating nucleophilic attack by the lone pair of electrons on the nitrogen atom of a tertiary amine.

The synthesis involves dissolving 5'-O-Tosylthymidine in a tertiary amine or a solution containing the amine. nih.gov The mixture is then heated, typically in a sealed container, to drive the reaction forward. After the reaction is complete, the resulting quaternary ammonium salt can be isolated and purified. nih.gov

A variety of amines have been successfully used in these reactions, including both aliphatic amines like triethylamine (B128534) and trimethylamine, and heterocyclic amines such as pyridine (B92270), 2-methylpyridine, and 4-(N,N-dimethylamino)pyridine (DMAP). researchgate.netnih.gov The choice of amine and reaction conditions can influence the reaction rate and yield. For instance, reactions with aromatic amines like pyridine have been shown to produce good yields. nih.gov

The resulting quaternary ammonium salts of thymidine are water-soluble compounds and are of interest due to the diverse biological properties exhibited by this class of compounds, including potential antiviral and antifungal activities. researchgate.net

Table 1: Synthesis of Quaternary Ammonium Salts from 5'-O-Tosylthymidine This table is interactive. You can sort and filter the data.

Amine Product Reaction Conditions Yield (%) Reference
Triethylamine 5'-Deoxy-5'-(triethylammonio)thymidine Tosylate CH3CN, 70°C Low nih.gov
Trimethylamine 5'-Deoxy-5'-(trimethylammonio)thymidine Tosylate Not specified Not specified researchgate.net
Pyridine 5'-Deoxy-5'-(pyridinio)thymidine Tosylate Solvent-free, 100°C High researchgate.netnih.gov
2-Methylpyridine 5'-Deoxy-5'-(2-methylpyridinio)thymidine Tosylate Solvent-free, 100°C Moderate researchgate.netnih.gov
4-(N,N-Dimethylamino)pyridine 5'-Deoxy-5'-(4-dimethylaminopyridinio)thymidine Tosylate Solvent-free, 100°C High researchgate.netnih.gov

Other Nucleophilic Displacements and Derivatizations (e.g., Thiolate, Selenocyanate)

Beyond reactions with amines, the 5'-tosyl group of thymidine is readily displaced by other soft nucleophiles, notably thiolates and selenocyanates. These nucleophilic substitution reactions are fundamental for introducing sulfur and selenium moieties into the nucleoside structure, creating valuable synthetic intermediates and analogues of natural products. beilstein-journals.orgnih.gov

Displacement with a thiolate, such as 4-methoxybenzylthiolate, proceeds efficiently to yield the corresponding 5'-thioether. beilstein-journals.orgnih.gov Similarly, reaction with potassium selenocyanate (B1200272) (KSeCN) can be used to produce 5'-selenocyanate derivatives. beilstein-journals.orgnih.gov These transformations typically require polar aprotic solvents and elevated temperatures to proceed effectively in conventional solution-phase chemistry. beilstein-journals.orgnih.gov However, recent advancements have shown that mechanochemical methods, such as vibration ball-milling, can facilitate these reactions rapidly and cleanly, often at room temperature and with high yields. beilstein-journals.orgnih.gov

For example, the reaction of 5'-O-Tosylthymidine (TsT) with 4-methoxybenzylthiolate under vibration ball-milling conditions is consumed rapidly. nih.gov Likewise, liquid-assisted grinding (LAG) of TsT with potassium selenocyanate in the presence of DMF leads to an efficient conversion to the 5'-selenocyanate product. nih.gov

Table 2: Nucleophilic Displacement Reactions of 5'-O-Tosylthymidine This table is interactive. You can sort and filter the data.

Nucleophile Reagent Product Method Yield Reference
Thiolate 4-Methoxybenzylthiolate 5'-S-(4-Methoxybenzyl)thymidine Vibration Ball Mill (VBM) Excellent beilstein-journals.orgnih.gov
Selenocyanate Potassium Selenocyanate (KSeCN) 5'-Selenocyanato-5'-deoxythymidine Liquid-Assisted Grinding (LAG) with DMF Good (90% conversion) nih.gov

Avoidance of Intramolecular Cyclization in Specific Reaction Conditions

A common competing reaction in the nucleophilic displacement of 5'-derivatized nucleosides is intramolecular cyclization. beilstein-journals.orgnih.gov This occurs when the nucleobase itself (specifically, one of its nitrogen or oxygen atoms) acts as an internal nucleophile, attacking the 5'-position to form a cyclonucleoside. This side reaction can significantly reduce the yield of the desired substitution product and complicate purification. beilstein-journals.orgnih.gov

Notably, the use of mechanochemical methods like vibration ball-milling has been shown to suppress or completely avoid the formation of these cyclization byproducts. beilstein-journals.orgnih.gov In the displacement reactions of 5'-tosylates, including 5'-O-Tosylthymidine, with thiolate salts under vibration ball-milling conditions, commonly-encountered nucleoside cyclization byproducts were not observed. beilstein-journals.orgnih.gov This clean and quantitative conversion is a significant advantage over traditional solution-phase methods, which often require careful optimization of reaction conditions (e.g., leaving group, nucleobase protection) to minimize intramolecular cyclization. beilstein-journals.orgnih.gov The solid-state nature of the mechanochemical reaction environment appears to disfavor the conformational arrangement required for the intramolecular attack, thus favoring the desired intermolecular nucleophilic displacement. beilstein-journals.orgnih.gov

Applications in Chemical Synthesis and Chemical Biology Research

Role as a Building Block in Nucleic Acid Synthesis

Thymidine (B127349), 5'-(4-methylbenzenesulfonate) serves as a crucial starting material for the synthesis of modified nucleic acids, which are instrumental in studying the structure, function, and dynamics of DNA and RNA. The tosyl group's ability to be easily displaced by nucleophiles is the cornerstone of its utility in this context.

Precursor to Modified Nucleosides for Oligonucleotide Synthesis

One of the primary applications of 5'-O-tosylthymidine is its role as a precursor in the synthesis of various 5'-modified nucleosides. These modified nucleosides are then converted into phosphoramidite (B1245037) building blocks for incorporation into synthetic oligonucleotides. A prominent example is the synthesis of 5'-azido-5'-deoxythymidine. In this reaction, the tosyl group of 5'-O-tosylthymidine is displaced by an azide (B81097) ion (from sodium azide) in a nucleophilic substitution reaction. This conversion is a key step in introducing an azide functionality at the 5' end of the thymidine nucleoside. The resulting 5'-azido-5'-deoxythymidine can be further derivatized, for instance, by phosphitylation of the 3'-hydroxyl group to create a phosphoramidite building block suitable for automated solid-phase oligonucleotide synthesis. researchgate.net

Table 1: Synthesis of 5'-Azido-5'-deoxythymidine from 5'-O-Tosylthymidine

Starting MaterialReagentProductApplication of Product
Thymidine,5'-(4-methylbenzenesulfonate)Sodium azide (NaN₃)5'-Azido-5'-deoxythymidineBuilding block for oligonucleotide synthesis

Integration into Oligonucleotide Chains for Functional Studies

The modified nucleosides synthesized from 5'-O-tosylthymidine can be incorporated into oligonucleotide chains to introduce specific functionalities. These functionalized oligonucleotides are powerful tools for a variety of functional studies. For example, oligonucleotides containing a 5'-azido group, derived from 5'-azido-5'-deoxythymidine, are widely used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific ligation of the azide-modified oligonucleotide to another molecule containing an alkyne group. This strategy has been employed to create oligonucleotides with unnatural linkages that are compatible with polymerase chain reaction (PCR), opening up possibilities in gene synthesis and genetic analysis. researchgate.net Furthermore, the introduction of a 5'-amino group, which can be obtained by the reduction of the 5'-azido group, allows for the conjugation of oligonucleotides to various labels, such as fluorescent dyes or biotin (B1667282), for detection and imaging applications.

Synthetic Intermediate for Nucleoside Polyphosphate Analogs

The reactivity of the 5'-tosyl group also makes Thymidine, 5'-(4-methylbenzenesulfonate) a valuable intermediate for the synthesis of nucleoside polyphosphate analogs. These analogs are essential tools for studying the enzymes that metabolize nucleotides and for probing the mechanisms of DNA and RNA polymerases.

Preparation of Chemically Modified Nucleotides for Mechanistic Probes

5'-O-Tosylthymidine can be used to synthesize non-hydrolyzable analogs of nucleoside diphosphates and triphosphates, which serve as powerful mechanistic probes in enzymology. A notable example is the synthesis of α,β-imidothymidine diphosphate (B83284). This analog is prepared by reacting 5'-O-tosylthymidine with the tetrabutylammonium (B224687) salt of imidodiphosphoric acid in dry acetonitrile. tandfonline.com In this reaction, the pyrophosphate analog acts as a nucleophile, displacing the tosyl group to form the desired product. The resulting α,β-imidothymidine diphosphate contains a P-N-P linkage instead of the natural P-O-P linkage, rendering it resistant to hydrolysis by enzymes that typically cleave pyrophosphate bonds. Such analogs are invaluable for studying the binding and catalytic mechanisms of enzymes like thymidine kinase, ribonucleotide reductase, and cytidine (B196190) deaminase. tandfonline.com

Design and Synthesis of Nucleoside Analogs for Enzyme Interaction Studies

The ability to introduce a wide array of chemical modifications at the 5' position using 5'-O-tosylthymidine as a starting material facilitates the design and synthesis of novel nucleoside analogs for studying enzyme-substrate interactions and for the development of enzyme inhibitors.

Development of Thymidylate Kinase Inhibitors for Research Purposes

Thymidylate kinase (TMPK) is a key enzyme in the synthesis of thymidine triphosphate (TTP), an essential precursor for DNA synthesis. As such, it is an attractive target for the development of antimicrobial and anticancer agents. The synthesis of analogs of thymidine and its monophosphate is a common strategy for developing TMPK inhibitors. 5'-O-Tosylthymidine serves as a versatile starting point for creating a library of 5'-modified thymidine analogs. For instance, the synthesis of α,β-imidothymidine diphosphate from 5'-O-tosylthymidine has been shown to be a more potent inhibitor of thymidine kinase than thymidine triphosphate itself. tandfonline.com This demonstrates the potential of using 5'-O-tosylthymidine to generate modified nucleoside polyphosphate analogs with enhanced inhibitory activity for research into enzyme mechanisms and for the initial stages of drug discovery.

Table 2: Inhibitory Properties of a Thymidine Analog Derived from 5'-O-Tosylthymidine

AnalogTarget EnzymeObservationReference
α,β-Imidothymidine diphosphateThymidine kinaseMore powerful inhibitor than thymidine triphosphate tandfonline.com

Probing DNA Replication and Repair Mechanisms Through Modified Nucleosides

The use of modified nucleosides as chemical probes has been instrumental in elucidating the complex mechanisms of DNA replication and repair. While a wide array of thymidine analogs have been developed for these purposes, information regarding the specific application of Thymidine, 5'-(4-methylbenzenesulfonate) in directly probing these cellular processes is not extensively documented in scientific literature. However, the role of this compound can be inferred from its chemical nature as a synthetic intermediate for creating other modified nucleosides that are used in such studies.

The tosyl group at the 5' position of the deoxyribose sugar is an excellent leaving group, making Thymidine, 5'-(4-methylbenzenesulfonate) a valuable precursor for the synthesis of various 5'-modified thymidine analogs. These analogs, which can be designed to carry specific labels (e.g., fluorescent tags, biotin) or functional groups that mimic DNA damage, are then introduced into cellular or in vitro systems to investigate the activities of DNA polymerases, ligases, and repair enzymes.

In contrast, other thymidine analogs have been more directly applied as probes. For instance, analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-bromo-2'-deoxyuridine (B1667946) (BrdU) are widely incorporated into newly synthesized DNA, allowing for the visualization and quantification of DNA replication. pnas.orgnih.govbaseclick.eu Studies have also explored how these incorporated analogs are recognized and processed by DNA repair pathways, such as nucleotide excision repair. pnas.orgresearchgate.net

Research into other modified nucleosides, such as those with alterations to the base or sugar moiety, has provided critical insights into the fidelity of DNA polymerases and the mechanisms by which cells bypass or repair damaged DNA. These studies often involve the site-specific incorporation of a modified nucleoside into a DNA template to observe its effect on polymerase activity or its recognition by repair proteins.

While direct evidence is lacking for Thymidine, 5'-(4-methylbenzenesulfonate) as a probe, its utility as a precursor is significant. The ability to synthesize a variety of 5'-modified nucleosides from this compound enables the generation of tailored molecular tools to dissect the intricate steps of DNA replication and repair.

Table of Modified Nucleosides in DNA Replication and Repair Studies

Modified NucleosideApplicationKey Findings
5-ethynyl-2'-deoxyuridine (EdU)Tracking DNA synthesis; Substrate for DNA repair studiesIncorporated into replicating DNA and can be detected via click chemistry. It is recognized and excised by nucleotide excision repair. pnas.orgnih.govresearchgate.net
5-bromo-2'-deoxyuridine (BrdU)Labeling actively dividing cells to study DNA synthesisIncorporated into DNA and detected by specific antibodies; requires DNA denaturation for detection. nih.gov
2-thiothymidineImproving PCR fidelity with expanded genetic alphabetsReduces mispairing with a non-standard isoguanine (B23775) base, thereby increasing the fidelity of PCR for synthetic genetic systems. nih.gov

Thymidine, 5'-(4-methylbenzenesulfonate): A Synthetic Precursor in Mechanistic and Biological Research

Thymidine, 5'-(4-methylbenzenesulfonate), commonly known as 5'-O-Tosylthymidine, is a modified nucleoside that serves as a crucial intermediate in the chemical synthesis of various thymidine analogs. While not typically used directly as a probe in biological systems, its role as a precursor enables the generation of molecules designed to investigate fundamental cellular processes. The introduction of a tosyl group at the 5' position of thymidine activates this site for nucleophilic substitution, allowing for the synthesis of a wide array of derivatives with modified 5' functionalities. This article explores the indirect contributions of Thymidine, 5'-(4-methylbenzenesulfonate) to mechanistic research and its utility in creating probes for biological pathways, structured around its application in synthesizing biologically active thymidine analogs.

Mechanistic Research and Biological Pathway Probes in Vitro and Molecular/cellular Focus

The primary role of Thymidine (B127349), 5'-(4-methylbenzenesulfonate) in mechanistic and biological research is as a starting material for the synthesis of modified nucleosides. The tosyl group is an excellent leaving group, facilitating the introduction of various functional groups at the 5' position of the deoxyribose sugar. These resulting analogs are then used to study a range of biological processes.

Direct studies on the interaction of Thymidine, 5'-(4-methylbenzenesulfonate) with enzymes such as thymidylate kinases are not prominent in the scientific literature. The bulky tosyl group at the 5' position would likely cause steric hindrance within the active site of thymidylate kinase, which phosphorylates thymidine at this very position. Therefore, it is not expected to be a substrate for this enzyme.

However, its utility is demonstrated in the synthesis of thymidine analogs that are designed to interact with such enzymes. For instance, the synthesis of 5'-amino-2',5'-dideoxyuridine (B8528164) and its halogenated derivatives, which show antiviral activity, begins with the tosylation of the corresponding 5-halo-2'-deoxyuridines. nih.gov These 5'-amino analogs can then be used to probe the substrate specificity and active site architecture of nucleoside kinases.

There is a lack of specific information regarding the direct cellular uptake and intracellular metabolism of Thymidine, 5'-(4-methylbenzenesulfonate). Its physicochemical properties, including its size and polarity, may limit its passive diffusion across cellular membranes, and it is not a known substrate for nucleoside transporters.

The true value of 5'-O-Tosylthymidine lies in its role in creating derivatives whose metabolic fates are of significant research interest. For example, it is a precursor in the synthesis of 5'-azido- and 5'-amino-thymidine analogs. nih.gov The intracellular processing of these resultant compounds, including their potential phosphorylation by cellular kinases to form nucleotide analogs, is a key area of investigation in the development of antiviral and anticancer agents. The table below summarizes some of the derivatives synthesized from tosylated precursors and their observed biological context.

Derivative ClassPrecursorResulting AnalogBiological Relevance
5'-Azido Nucleosides5'-O-Tosyl-5-halo-2'-deoxyuridines5'-Azido-5-halo-2',5'-dideoxyuridinesIntermediates for 5'-amino analogs with antiviral activity. nih.gov
5'-Amino Nucleosides5'-Azido-5-halo-2',5'-dideoxyuridines5'-Amino-5-halo-2',5'-dideoxyuridinesPossess antiviral activity against herpes simplex virus. nih.gov

While one commercial source suggests that 5'-O-Tosylthymidine can be used as an antimetabolite, there is a lack of peer-reviewed scientific literature detailing its direct mechanism of action in interfering with DNA synthesis. biosynth.com The tosyl group is not a substrate for incorporation into the growing DNA chain by DNA polymerases.

Instead, Thymidine, 5'-(4-methylbenzenesulfonate) is instrumental in synthesizing thymidine analogs that do interfere with these processes. For example, the 5'-amino-2',5'-dideoxy analogs of various 5-substituted-2'-deoxyuridines, which are synthesized from their respective 5'-O-tosyl precursors, have been shown to possess antiviral activity against herpes simplex virus. nih.gov The mechanism of action of such analogs often involves intracellular phosphorylation to the triphosphate form, which can then act as a competitive inhibitor or a chain terminator of viral DNA polymerase.

There are no known structure-activity relationship (SAR) studies that focus on derivatives where the 5'-O-tosyl group is retained as the key pharmacophore. The primary utility of this compound is to facilitate the synthesis of a library of 5'-substituted thymidine analogs. The subsequent SAR studies then focus on how the newly introduced 5'-substituent influences biological activity.

An example of this is the synthesis and antiviral evaluation of 5'-amino-5-substituted-2',5'-dideoxyuridines. In this research, the 5'-O-tosyl derivatives of 5-chloro-, 5-bromo-, and 5-iodo-2'-deoxyuridine were synthesized and subsequently converted to the corresponding 5'-azido and then 5'-amino analogs. The SAR study then revolves around the effect of the 5-halogen substituent in conjunction with the 5'-amino group on antiviral potency. nih.gov The table below outlines the antiviral activity of some of these derivatives.

5'-Amino-2',5'-dideoxyuridine AnalogAntiviral Activity against Herpes Simplex Virus
5-Methyl (5'-Amino-2',5'-dideoxyuridine)Active
5-Chloro (ACIU)Active
5-Bromo (ABrU)Active
5-Iodo (AIU)Active

Advanced Methodological Approaches in 5 O Tosylthymidine Chemistry

Solid-Phase Synthesis Techniques for Oligonucleotide Assembly Utilizing Tosylated Intermediates

While the dominant paradigm for solid-phase oligonucleotide synthesis is the phosphoramidite (B1245037) method, which utilizes an acid-labile dimethoxytrityl (DMT) group for temporary 5'-hydroxyl protection, tosylated intermediates like 5'-O-Tosylthymidine play a specialized role. The p-toluenesulfonyl (tosyl) group is not typically used for iterative chain elongation in the same manner as the DMT group due to its stability under acidic conditions and its primary function as a leaving group for nucleophilic displacement rather than a protecting group.

Instead, tosylated nucleosides are valuable for introducing modifications at the 5'-terminus of an oligonucleotide or for the synthesis of specialized monomers prior to their incorporation. The strategy involves synthesizing a standard oligonucleotide sequence on a solid support. After the final coupling cycle and before cleavage from the support, the terminal 5'-DMT group is removed, and the free 5'-hydroxyl group can be tosylated. This solid-support-bound 5'-tosylated oligonucleotide is then a reactive substrate. It can be subjected to nucleophilic attack by various molecules, such as amines, thiols, or other labeled compounds, to create a 5'-modified oligonucleotide. This approach avoids handling potentially unstable modified phosphoramidites and allows for late-stage diversification of the oligonucleotide's function.

The N-tosyl phosphoramidate (B1195095) group has been noted for its stability under the conditions of oligonucleotide synthesis, including the acidic detritylation steps and the final basic cleavage and deprotection steps. This stability underscores the potential for tosyl-related functionalities to be compatible with the standard synthesis cycle when incorporated into different parts of the nucleotide structure, such as the phosphate (B84403) backbone.

Table 1: Role of Tosylated Intermediates in Oligonucleotide Synthesis

Application Area Methodological Approach Key Advantage
5'-Terminus Modification Post-synthetic tosylation of the terminal 5'-OH group on the solid support, followed by nucleophilic displacement. Allows for late-stage introduction of labels, ligands, or other functional groups without altering the standard phosphoramidite cycle.
Specialized Monomer Synthesis Use of 5'-O-Tosylthymidine as a precursor to synthesize a modified nucleoside, which is then converted into a phosphoramidite for incorporation. Enables the creation of non-standard building blocks with unique functionalities that can be placed at specific internal positions of the oligonucleotide.
Backbone Modification Incorporation of monomers containing stable N-tosyl phosphoramidate linkages. Introduces modifications to the phosphate backbone, potentially altering properties like nuclease resistance or binding affinity.

Mechanochemical Synthesis for Nucleoside Derivatizations

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool that reduces or eliminates the need for bulk solvents. This approach is particularly advantageous for nucleoside chemistry, where it can enhance reaction rates, improve yields, and prevent side reactions commonly observed in solution-phase chemistry.

Vibration ball milling (VBM) is a high-energy mechanochemical technique that has been successfully applied to nucleophilic displacement reactions involving 5'-derivatized nucleosides, including 5'-O-tosylates. In a typical VBM procedure, solid reactants are placed in a zirconia-lined vessel with grinding balls. The vessel is then subjected to high-frequency vibration, leading to rapid and efficient mixing and reaction.

A key advantage of VBM in nucleoside chemistry is the suppression of competing intramolecular cyclization reactions, which are often problematic in solution, especially with purine (B94841) nucleosides. For instance, the reaction of 5'-tosylated nucleosides with thiolate nucleophiles in a vibration ball mill proceeds cleanly and quantitatively in minutes, yielding the desired 5'-thioether products without the formation of cyclonucleoside byproducts. This efficiency allows for the isolation of pure products often without the need for chromatographic purification.

Table 2: Vibration Ball Milling for Nucleophilic Displacement of 5'-Tosylates

Substrate Nucleophile Reaction Time (minutes) Product Key Finding Reference
5'-O-Tosyladenosine 4-methoxybenzylthiolate 60 5'-S-(4-methoxybenzyl)adenosine Quantitative conversion with complete suppression of intramolecular cyclization.
5'-O-Tosylthymidine 4-methoxybenzylthiolate 15-60 5'-S-(4-methoxybenzyl)thymidine Highly efficient transformation, yielding pure product without chromatography.

Liquid-assisted grinding (LAG) is a variation of mechanochemistry where a small, catalytic amount of liquid is added to the solid reactants during milling. This technique often accelerates reaction rates beyond what is seen in neat grinding and can enable transformations that are otherwise inaccessible. The liquid phase can facilitate reactant mobility and ion transport, acting as a catalyst for the solid-state reaction.

In the context of nucleoside derivatization, LAG has been used for displacement reactions on 5'-tosylate substrates. For example, the reaction between 5'-tosylthymidine (B14123336) and potassium selenocyanate (B1200272) in the presence of a few drops of dimethylformamide (DMF) produces the corresponding 5'-selenocyanate. While yields can be variable, the LAG method provides a practical route to these compounds, avoiding the need to prepare and use hygroscopic reagents like tetrabutylammonium (B224687) salts that are often required in solution-phase synthesis. The majority of mechanochemical transformations involving nucleoside substrates have been found to require the presence of some liquid within the grinding vessel to proceed efficiently.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

The unambiguous structural characterization of Thymidine (B127349),5'-(4-methylbenzenesulfonate) and the monitoring of its formation are critical for ensuring the purity and identity of this key intermediate. A combination of spectroscopic and analytical methods is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.

¹H NMR provides information on the number and environment of protons. For 5'-O-Tosylthymidine, characteristic signals include the aromatic protons of the tosyl group (typically two doublets in the 7-8 ppm range), the methyl protons of the tosyl group (a singlet around 2.4 ppm), and the protons of the thymidine sugar and base moieties. The downfield shift of the 5'-protons compared to unmodified thymidine is a key indicator of tosylation at this position.

¹³C NMR complements the proton data, showing distinct signals for the carbons of the tosyl group, the sugar, and the thymine (B56734) base.

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula, confirming that the tosylation reaction has occurred as expected.

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of the compound and for monitoring the progress of the tosylation reaction. By comparing the retention time of the reaction mixture components to that of the starting material (thymidine) and a pure standard of the product, one can determine the extent of conversion and identify any impurities. Reverse-Phase HPLC (RP-HPLC) is commonly used for this purpose.

Raman Spectroscopy can also be employed to characterize the conformational structures of thymidine derivatives. Specific vibrational modes associated with the furanose sugar pucker and the glycosidic bond orientation can serve as marker bands to confirm the structural integrity of the nucleoside moiety after derivatization.

Table 3: Analytical Techniques for 5'-O-Tosylthymidine Characterization

Technique Purpose Key Information Provided
¹H NMR Structural Elucidation Confirms the presence of the tosyl group through characteristic aromatic and methyl proton signals. Shows a downfield shift of 5'-protons.
¹³C NMR Structural Elucidation Provides the carbon framework of the entire molecule, confirming the presence of all expected carbon atoms in their respective chemical environments.
Mass Spectrometry (MS/HRMS) Molecular Weight Confirmation Determines the molecular weight and elemental composition, verifying the successful addition of the tosyl group (C₇H₇SO₂) to thymidine.
HPLC Purity Assessment & Reaction Monitoring Separates the product from starting materials and byproducts, allowing for quantification of purity and reaction conversion.
Raman Spectroscopy Conformational Analysis Identifies characteristic vibrational bands that confirm the nucleoside's structural conformation, such as the sugar pucker.

Future Research Directions and Translational Potential Conceptual Research Focus

Development of Novel 5'-O-Tosylthymidine Derivatives with Enhanced Specificity for Biological Probes

The conversion of 5'-O-Tosylthymidine into specialized biological probes is a burgeoning area of research. These probes are instrumental in elucidating complex biological processes. A primary strategy involves the displacement of the tosyl group with an azide (B81097) moiety to produce 5'-azido-5'-deoxythymidine. This derivative is a key precursor for introducing reporter molecules, such as fluorophores, via "click chemistry." beilstein-journals.orgmdpi.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the efficient and specific attachment of alkyne-modified fluorescent dyes. nih.govnih.gov

Future research will likely focus on the synthesis of novel derivatives with enhanced properties for biological imaging and detection. This includes the development of fluorogenic probes, which exhibit fluorescence only upon binding to their target, thereby minimizing background signal and enhancing sensitivity. Furthermore, the design of derivatives with linkers of varying lengths and compositions can modulate the probe's solubility, cell permeability, and interaction with its biological target. thermofisher.com

Probe TypeModification from 5'-O-TosylthymidinePotential Application
Fluorescent Probes Introduction of a fluorophore via an azide-alkyne click reaction. nih.govnih.govReal-time imaging of DNA synthesis and repair in living cells. nih.gov
Biotinylated Probes Attachment of a biotin (B1667282) molecule for affinity purification.Isolation and identification of proteins that interact with thymidine (B127349) analogs.
Cross-linking Probes Incorporation of a photoactivatable cross-linking group.Mapping of DNA-protein interactions within the cellular context.

The development of these sophisticated probes will provide powerful tools for studying DNA replication, repair mechanisms, and the interactions of nucleic acids with other biomolecules.

Exploration of New Catalytic and Green Synthetic Methodologies for Nucleoside Tosylates

The traditional synthesis of nucleoside tosylates often involves harsh reaction conditions and the use of protecting groups, leading to multi-step processes with significant waste generation. researchgate.net The future of nucleoside tosylate synthesis lies in the development of more sustainable and efficient catalytic and green methodologies.

One promising avenue is the exploration of enzymatic approaches. researchgate.networktribe.com Lipases and other hydrolases could potentially be engineered to catalyze the regioselective tosylation of the 5'-hydroxyl group of thymidine, obviating the need for protecting groups and proceeding under mild, aqueous conditions. researchgate.netnih.gov Biocatalytic methods offer the advantages of high specificity and reduced environmental impact. huarenscience.comnih.gov

Additionally, the principles of green chemistry are being increasingly applied to nucleoside modifications. thieme-connect.comresearchgate.net This includes the use of greener solvents, such as ionic liquids or deep eutectic solvents, which can enhance reaction rates and simplify product isolation. thieme-connect.comresearchgate.net The development of catalytic systems based on earth-abundant metals could also provide more sustainable alternatives to traditional reagents. huarenscience.com

Synthetic ApproachKey FeaturesPotential Advantages
Enzymatic Synthesis Use of enzymes like lipases or engineered kinases. mdpi.comnih.govHigh regioselectivity, mild reaction conditions, reduced waste. researchgate.net
Green Solvents Replacement of volatile organic solvents with ionic liquids or water. thieme-connect.comresearchgate.netImproved safety, potential for solvent recycling, enhanced reaction efficiency.
Metal Catalysis Utilization of catalysts based on earth-abundant metals. huarenscience.comLower cost, reduced toxicity, potential for novel reactivity.

These innovative synthetic strategies will not only make the production of 5'-O-Tosylthymidine and its derivatives more environmentally friendly but also more cost-effective.

Advancements in Chemical Biology Tools Based on 5'-Modified Nucleosides

5'-Modified nucleosides, readily accessible from 5'-O-Tosylthymidine, are at the forefront of developing advanced chemical biology tools. rsc.org The ability to introduce a wide range of functionalities at the 5' position allows for the creation of probes for diverse applications, from labeling nucleic acids to profiling enzyme activity. mdpi.comresearchgate.net

A significant application is in the field of activity-based protein profiling (ABPP). nih.govacs.org By attaching a reactive group and a reporter tag to the 5' position, researchers can design probes that covalently bind to the active site of specific enzymes, allowing for their detection and functional characterization in complex biological samples. nih.govmdpi.com

Furthermore, the "click" reaction enabled by the introduction of an azide group has revolutionized the labeling of DNA and RNA. nih.govoup.com This allows for the attachment of various tags for applications such as fluorescence in situ hybridization (FISH) and the study of nucleic acid dynamics in real-time. thermofisher.comvectorlabs.com

Chemical Biology Tool5' ModificationApplication
Activity-Based Probes Reactive "warhead" and a reporter tag. researchgate.netumn.eduProfiling the activity of enzymes involved in nucleoside metabolism. nih.gov
Clickable Nucleosides Azide or alkyne group. beilstein-journals.orgmdpi.comLabeling of newly synthesized DNA for imaging and sequencing. oup.com
Gene Editing Precursors Modified bases or sugar moieties.Development of novel components for gene editing technologies like CRISPR. wikipedia.orgyoutube.com

The continued development of these tools will undoubtedly lead to new discoveries in our understanding of cellular processes and disease mechanisms.

Computational Studies on Reactivity, Molecular Interactions, and Biological Target Prediction

Computational chemistry offers powerful tools to investigate the properties of Thymidine, 5'-(4-methylbenzenesulfonate) and its derivatives at a molecular level. nih.gov Quantum mechanics (QM) can be employed to study the reactivity of the tosyl group and predict the outcomes of nucleophilic substitution reactions. nih.gov This can guide the design of new synthetic routes and the development of novel derivatives.

Molecular docking and molecular dynamics (MD) simulations are invaluable for understanding how these modified nucleosides interact with biological targets such as enzymes and DNA. physchemres.orgnih.govnih.gov By simulating the binding of a 5'-modified thymidine derivative to the active site of an enzyme, researchers can predict its inhibitory potential and identify key interactions that contribute to binding affinity. najah.edumdpi.com

These computational approaches can also be used to predict potential biological targets for novel thymidine derivatives, thereby accelerating the drug discovery process. By screening a library of virtual compounds against a panel of protein structures, it is possible to identify promising candidates for further experimental validation.

Computational MethodApplicationInsights Gained
Quantum Mechanics (QM) Studying reaction mechanisms and electronic properties. nih.govnih.govUnderstanding of reactivity, prediction of reaction outcomes.
Molecular Docking Predicting binding modes and affinities of ligands to proteins. physchemres.orgnih.govIdentification of key binding interactions, ranking of potential inhibitors.
Molecular Dynamics (MD) Simulating the dynamic behavior of molecules over time. nih.govAssessment of binding stability, understanding of conformational changes.

The synergy between computational and experimental approaches will be crucial for the rational design of new 5'-O-Tosylthymidine derivatives with tailored biological activities.

Q & A

Q. How can researchers optimize the synthesis of Thymidine,5'-(4-methylbenzenesulfonate) to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate solvents (e.g., dichloromethane for sulfonamide coupling) and controlling reaction parameters like temperature and stoichiometry. For example, fluorinated analogs (e.g., octafluoropentyl derivatives) require inert atmospheres to prevent hydrolysis . Purification via column chromatography or recrystallization, guided by analytical techniques (e.g., TLC), ensures product homogeneity. Yield improvements may involve stepwise activation of the sulfonate group before coupling to thymidine derivatives .

Q. What analytical techniques are essential for characterizing Thymidine,5'-(4-methylbenzenesulfonate) and ensuring structural fidelity?

  • Methodological Answer : Comprehensive characterization requires:
  • NMR Spectroscopy : To confirm regioselective sulfonation at the 5'-position of thymidine and aromatic substitution patterns.
  • Mass Spectrometry (MS) : For molecular weight validation and detection of isotopic patterns (e.g., deuterated analogs in stability studies).
  • HPLC-PDA : To assess purity and quantify byproducts.
  • IR Spectroscopy : To identify functional groups like sulfonate (S=O stretching at ~1350–1200 cm⁻¹) .

Q. How should researchers assess the stability of Thymidine,5'-(4-methylbenzenesulfonate) under different storage conditions?

  • Methodological Answer : Stability studies should evaluate:
  • Thermal Stability : Accelerated aging at elevated temperatures (e.g., 40–60°C) with periodic HPLC analysis to monitor degradation.
  • Hydrolytic Sensitivity : Test aqueous solubility and pH-dependent decomposition (sulfonate esters are prone to hydrolysis under basic conditions).
  • Photostability : Exposure to UV/visible light to assess photooxidation risks. Physical properties like logP (4.95) and density (1.51 g/cm³) from analogs can guide solvent selection for long-term storage .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activities of Thymidine,5'-(4-methylbenzenesulfonate) derivatives?

  • Methodological Answer : Contradictions often arise from variable assay conditions or synergistic/additive effects in mixtures. For example:
  • Dose-Response Analysis : Use fixed-ratio binary mixtures to calculate M values (concentration addition index). Synergism (M < 0.8) or antagonism (M > 1.2) can explain discrepancies in cytotoxicity or enzyme inhibition .
  • Metabolic Profiling : LC-MS/MS to identify metabolites that may alter activity in vivo vs. in vitro.

Q. What methodologies are used to study the interaction of Thymidine,5'-(4-methylbenzenesulfonate) with DNA synthesis enzymes?

  • Methodological Answer :
  • BrdU Assay : Substitute thymidine analogs (e.g., BrdU) in S-phase cell cultures to track DNA incorporation via flow cytometry or immunofluorescence .
  • Enzymatic Kinetics : Use radiolabeled thymidine derivatives (e.g., ³H or ¹⁴C) to measure incorporation rates by polymerases. The sodium salt form enhances solubility for precise kinetic studies .
  • Molecular Docking : Computational models (e.g., AutoDock) predict binding affinities to thymidylate synthase or kinases, validated by mutagenesis studies.

Q. How can computational chemistry predict the reactivity of Thymidine,5'-(4-methylbenzenesulfonate) in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic centers (e.g., sulfonate group).
  • Frontier Molecular Orbital (FMO) Analysis : Predict sites susceptible to nucleophilic attack based on LUMO localization.
  • InChI Descriptors : Use PubChem-derived InChI keys (e.g., GPGFALWTJJRCTD-UHFFFAOYSA-N) to compare reactivity with structurally related sulfonates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.